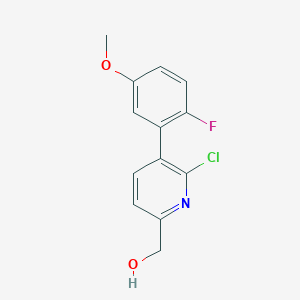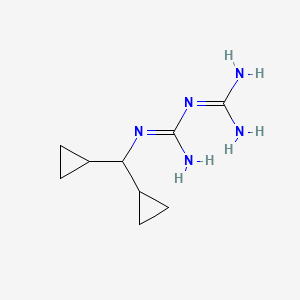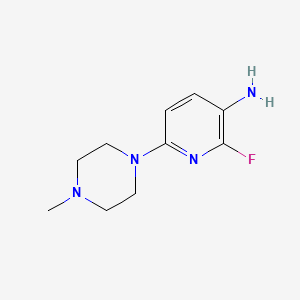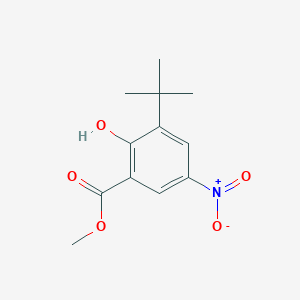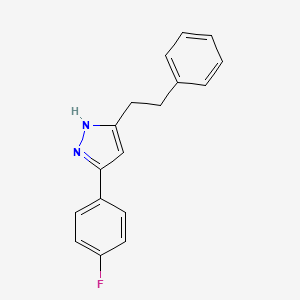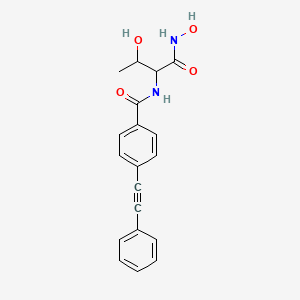![molecular formula C17H16N4O2 B8315746 5,6-Bis-(4-methoxy-phenyl)-[1,2,4]triazin-3-ylamine](/img/structure/B8315746.png)
5,6-Bis-(4-methoxy-phenyl)-[1,2,4]triazin-3-ylamine
Overview
Description
5,6-Bis-(4-methoxy-phenyl)-[1,2,4]triazin-3-ylamine is a triazine derivative known for its unique chemical structure and potential applications in various fields. Triazines are a class of nitrogen-containing heterocycles that have been widely studied for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis-(4-methoxy-phenyl)-[1,2,4]triazin-3-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with cyanogen bromide to yield the triazine derivative. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Bis-(4-methoxy-phenyl)-[1,2,4]triazin-3-ylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized triazines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Bis-(4-methoxy-phenyl)-[1,2,4]triazin-3-ylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research and experimental validation.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazine: A simpler triazine derivative with similar chemical properties.
5,6-Diphenyl-1,2,4-triazine: Another triazine derivative with different substituents.
Uniqueness
5,6-Bis-(4-methoxy-phenyl)-[1,2,4]triazin-3-ylamine is unique due to the presence of two methoxyphenyl groups, which may impart specific chemical and biological properties not found in other triazine derivatives. This uniqueness can be explored further through comparative studies and experimental research.
Properties
Molecular Formula |
C17H16N4O2 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C17H16N4O2/c1-22-13-7-3-11(4-8-13)15-16(20-21-17(18)19-15)12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H2,18,19,21) |
InChI Key |
WRIJZPOJLAFHTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=NC(=N2)N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Di(2-pyridinyl)methylene]-1H-indol-2(3H)-one](/img/structure/B8315663.png)
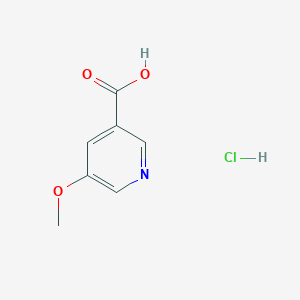
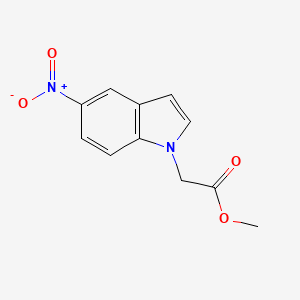
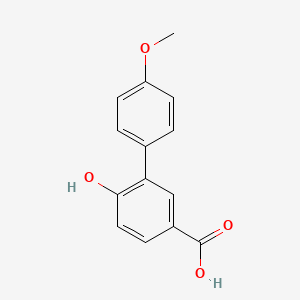
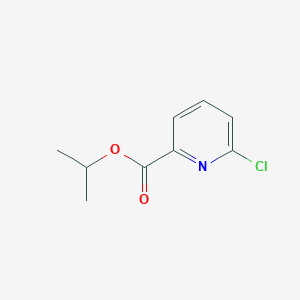
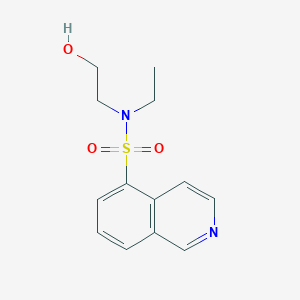
![3-[(Dimethylamino)methyl]-6-iodoimidazo[1,2-a]pyridine](/img/structure/B8315709.png)
